molecular formula C9H7ClN2O2 B13000091 5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylicacid

5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylicacid

Cat. No.: B13000091
M. Wt: 210.62 g/mol
InChI Key: BXANDDWJKXDOEO-UHFFFAOYSA-N
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Description

5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by its unique structure, which includes a pyridine ring fused to a pyrrole ring, with a chlorine atom at the 5-position and a methyl group at the 1-position. The carboxylic acid group is located at the 2-position of the pyridine ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through the reaction of an appropriate precursor with a suitable reagent.

    Methylation: The methyl group is introduced at the 1-position through a methylation reaction using reagents like methyl iodide or dimethyl sulfate.

    Carboxylation: The carboxylic acid group is introduced at the 2-position through a carboxylation reaction using carbon dioxide or a carboxylating agent.

Industrial Production Methods

Industrial production of 5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid involves scaling up the synthetic routes mentioned above. The process is optimized for yield and purity, and typically involves the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-1H-pyrrolo[2,3-b]pyridine
  • 4-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine
  • 5-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine

Uniqueness

5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom, methyl group, and carboxylic acid group in specific positions makes it a valuable compound for various research applications.

Properties

Molecular Formula

C9H7ClN2O2

Molecular Weight

210.62 g/mol

IUPAC Name

5-chloro-1-methylpyrrolo[3,2-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C9H7ClN2O2/c1-12-6-2-3-8(10)11-5(6)4-7(12)9(13)14/h2-4H,1H3,(H,13,14)

InChI Key

BXANDDWJKXDOEO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C1C(=O)O)N=C(C=C2)Cl

Origin of Product

United States

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